N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 407.9143 g/mol. This compound is characterized by the presence of various functional groups, including an amide, which may contribute to its biological activity.
This compound is classified under organic compounds and specifically falls into the category of amides. It is available from various chemical suppliers for research purposes, indicating its relevance in scientific studies and potential pharmaceutical applications. The compound's CAS number is 2034567-44-5, which uniquely identifies it in chemical databases.
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step reactions that include the formation of the furan and thiophene moieties followed by amide coupling.
Methods:
Technical Details:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can be represented using various structural formulas:
O=C(C(=O)NCC(c1ccco1)N1CCSCC1)Nc1ccc(c(c1)Cl)C
ZQQYASJXZISWEW-UHFFFAOYSA-N
The structure features a chlorinated aromatic ring, a furan ring, and a thiophene ring, which may impart unique electronic properties conducive to biological activity.
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can participate in various chemical reactions typical for amides:
Technical Details:
The stability of the compound under different pH levels should be evaluated to understand its reactivity profile better.
Further pharmacological studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Relevant analyses such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry would provide further insights into the compound's properties.
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has potential applications in:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3